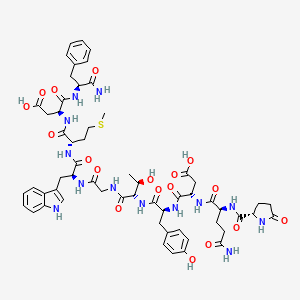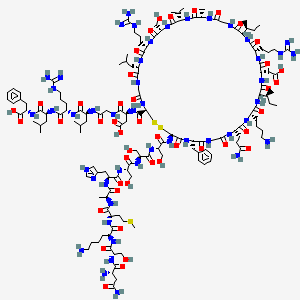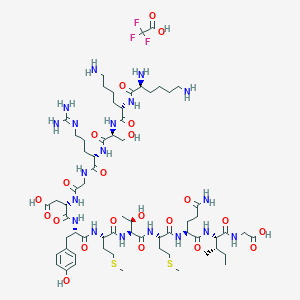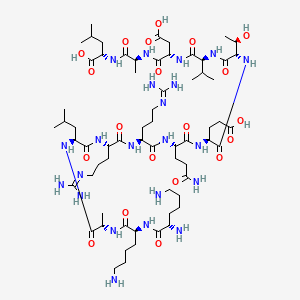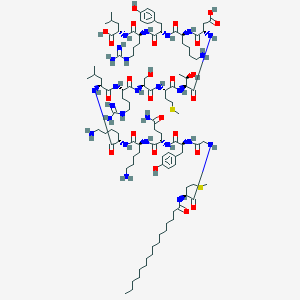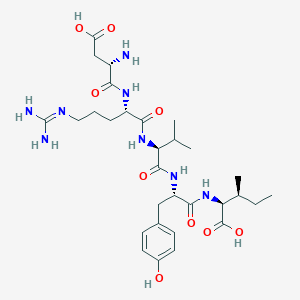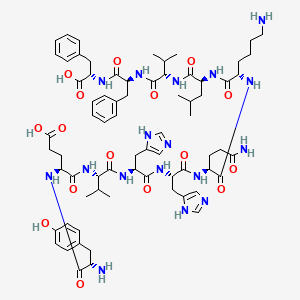
Palmitoyl-Lysyl-Dioxymethiony-Lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a complex molecule that has drawn much attention due to its potential biological activities . This molecule is a peptide consisting of four amino acids: palmitoyl, lysyl, dioxymethiony, and lysine . It has a molecular formula of C33H65N5O7S and a molecular weight of 676.0 g/mol .
Synthesis Analysis
The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine involves the condensation of an amino acid (almost always serine) with an acyl-CoA (the acyl group of, usually, but not always, the 16-carbon fatty acid palmitate) to generate 3-ketodihydrosphingosine . This reaction is mediated by the enzyme serine palmitoyltransferase (SPT) .
Molecular Structure Analysis
The molecular structure of Palmitoyl-Lysyl-Dioxymethiony-Lysine is complex and flexible . The InChI string for this compound is InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30 (39)36-27 (20-16-18-24-34)31 (40)37-28 (23-26-46 (2,44)45)32 (41)38-29 (33 (42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3, (H,36,39) (H,37,40) (H,38,41) (H,42,43)/t27-,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
Palmitoyl-Lysyl-Dioxymethiony-Lysine has a molecular weight of 676.0 g/mol and a computed XLogP3-AA value of 3 . It has a hydrogen bond donor count of 6 .
Applications De Recherche Scientifique
Anti-Aging and Cosmetic Applications
Cosmetic Formulations
Palmitoyl peptides, including palmitoylated pentapeptide variants, are used as anti-aging agents in cosmetics. A study developed a LC-MS/MS analytical procedure for their detection in cosmetic formulations, demonstrating the influence of the formulation on the availability of these peptides in anti-wrinkle creams (Chirita et al., 2009).
Skin Improvement
A synthetic material, palmitoyl pentapeptide (palmitoyl‐lysine‐threonine‐threonine‐lysine‐serine), was designed as a topical agent to stimulate collagen production, showing significant improvement in reducing wrinkles and fine lines in clinical studies (Robinson et al., 2005).
Drug and Gene Delivery
Gene Delivery Systems
Modified amino acid homopolymers, including palmitoylated lysine, have been investigated as nonviral gene delivery systems. These amphiphilic amino acid-based polymers show potential for effective gene expression with reduced cytotoxicity (Brown et al., 2000).
Drug Delivery Agents
The study of amphiphilic poly-L-lysine graft copolymers, with varying levels of grafted methoxypolyethylene glycol and palmitic acid, has shown potential in the assembly of polymeric bilayer vesicles for drug and gene delivery (Wang et al., 2001).
Antibacterial Properties
- Antibacterial Activity: Derivatives of L-lysine peptides, including those of Nalpha-palmitoyl-L-lysyl-L-lysine, exhibit antibacterial properties. Their chemical structure has been correlated with antibacterial activity (Dąbrowska et al., 1976).
Additional Applications
Lysis of Bacteria
Synthetic palmitoyl carnitine, structurally similar to palmitoylated lysine, has been used effectively for the lysis of bacteria, demonstrating higher lytic activity than lysozyme (Lee et al., 1993).
Biological Functions
Studies on lysozyme binding to phospholipid bilayers, including palmitoylated variants, reveal insights into its antimicrobial, antitumor, and immune-modulatory activities. These interactions have implications for protein fibrillogenesis and cytotoxicity in vivo (Gorbenko et al., 2007).
Monolayer Structure Analysis
The study of palmitoyl-(R)-lysine monolayers on water has contributed to the understanding of structural matches between monolayers and crystal growth, relevant to biological membranes and optical applications (Wolf et al., 1987).
Orientations Futures
Propriétés
Numéro CAS |
1447824-23-8 |
|---|---|
Nom du produit |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Formule moléculaire |
C33H65N5O7S |
Poids moléculaire |
675.96 |
Séquence |
Pal-Lys-Met(O2)-Lys-OH |
Stockage |
Common storage 2-8℃,long time storage -20℃. |
Synonymes |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



